O-valeroylcarnitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

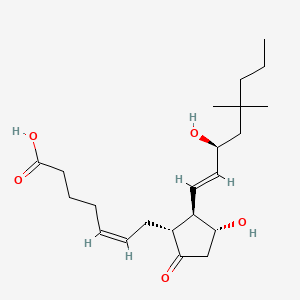

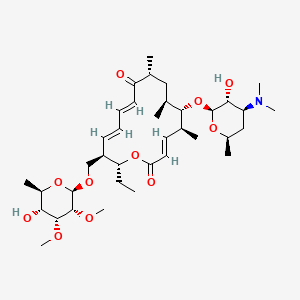

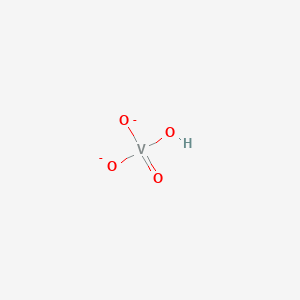

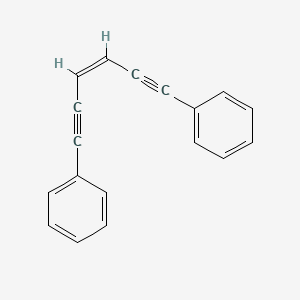

O-valeroylcarnitine is a C5-acylcarnitine in which the acyl group specified is valeroyl. It has a role as a metabolite. It derives from a valeric acid.

Wissenschaftliche Forschungsanwendungen

Ocular Pharmacokinetics and Drug Delivery

O-Valeroylcarnitine may be relevant in the context of ocular pharmacokinetics and drug delivery. Challenges in drug delivery to the eye are significant due to the protective barriers surrounding it. Although not directly focused on O-Valeroylcarnitine, studies in this area highlight the importance of understanding drug delivery mechanisms for therapeutic substances in ophthalmology (Urtti, 2006).

Role in Alcohol Metabolism

Research has indicated that related compounds like acetylcarnitine can influence alcohol metabolism, specifically inhibiting alcohol dehydrogenase (ADH). This suggests potential applications of O-Valeroylcarnitine in understanding and possibly treating alcohol-related metabolic processes (Sachan & Cha, 1994).

Mental Health Applications

L-Acetylcarnitine, a related compound, has been studied for its potential antidepressant effects in elderly patients with dysthymic disorder, suggesting a possible avenue for research into O-Valeroylcarnitine's applications in mental health (Bersani et al., 2013).

Fertility and Embryonic Development

Studies on L-carnitine, a related compound, have shown its beneficial effects on oocyte cytoskeleton and embryo development, particularly in the context of endometriosis. This suggests a potential area for exploring the effects of O-Valeroylcarnitine on fertility and embryogenesis (Mansour et al., 2009).

Metabolic Syndrome and Fat Oxidation

Research into peroxisome proliferator–activated receptor (PPAR)δ agonists, which are related to the carnitine pathway, reveals potential for O-Valeroylcarnitine in the management of metabolic syndrome through enhanced fat oxidation in skeletal muscle (Risérus et al., 2008).

Mitochondrial Function in the Elderly

Acetylcarnitine, a compound similar to O-Valeroylcarnitine, shows promise in restoring mitochondrial function and content in the elderly, suggesting a role for O-Valeroylcarnitine in age-related mitochondrial dysfunction (Rosca et al., 2009).

General Drug Discovery and Pharmacological Research

While not directly related to O-Valeroylcarnitine, the general landscape of drug discovery, including the development of new therapeutic agents and the integration of molecular biology in pharmacology, provides a broader context for understanding the potential of novel compounds like O-Valeroylcarnitine in clinical applications (Drews, 2000).

Eigenschaften

Produktname |

O-valeroylcarnitine |

|---|---|

Molekularformel |

C12H23NO4 |

Molekulargewicht |

245.32 g/mol |

IUPAC-Name |

3-pentanoyloxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3 |

InChI-Schlüssel |

VSNFQQXVMPSASB-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Kanonische SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

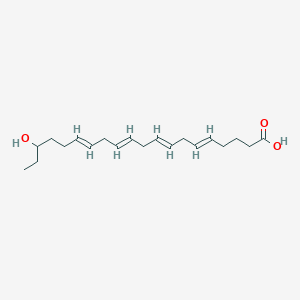

![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)

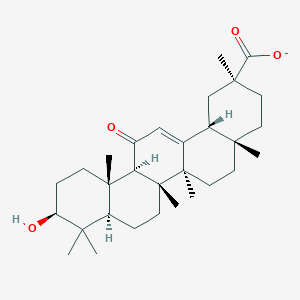

![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)